molecular formula C18H20N2 B3034588 2-(Dibenzylamino)-2-methylpropanenitrile CAS No. 1936001-61-4

2-(Dibenzylamino)-2-methylpropanenitrile

Cat. No. B3034588
CAS RN: 1936001-61-4
M. Wt: 264.4 g/mol
InChI Key: MLMOHEGEOSPTOZ-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-methylpropanenitrile, also known as DBAMP, is an organic compound that has a wide range of applications and potential uses in scientific research. It is a colorless, crystalline solid with a molecular formula of C14H15N3 and a molecular weight of 229.29 g/mol. DBAMP is primarily used for its ability to act as a ligand for transition metals and as a reagent for organic synthesis. This compound is also known for having a wide range of biological activities, such as antifungal, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Dibenzylamino)-2-methylpropanenitrile:

Disulfide-Reducing Agents in Biochemistry

2-(Dibenzylamino)-2-methylpropanenitrile is utilized in the synthesis of disulfide-reducing agents such as 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT). These agents are crucial in biochemistry for breaking disulfide bonds in proteins and peptides, which is essential for studying protein structure and function . The stability and effectiveness of these reducing agents make them comparable to other well-known agents like dithiothreitol (DTT).

Catalysis in Organic Synthesis

This compound is also employed in organic synthesis as a catalyst. Its unique structure allows it to facilitate various chemical reactions, including those involving the formation of carbon-carbon and carbon-nitrogen bonds. This makes it valuable in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science .

Pharmaceutical Intermediates

2-(Dibenzylamino)-2-methylpropanenitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in the formation of active pharmaceutical ingredients (APIs) is critical, as it helps in the development of drugs with improved efficacy and safety profiles . This application is particularly important in the production of medications for treating chronic diseases.

Material Science and Nanotechnology

In material science, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Additionally, it is used in the functionalization of nanoparticles, which can be applied in drug delivery systems and environmental remediation .

Environmental Chemistry

2-(Dibenzylamino)-2-methylpropanenitrile is applied in environmental chemistry for the detection and removal of heavy metals from water. Its ability to form stable complexes with metal ions makes it useful in water purification processes. This application is crucial for addressing environmental pollution and ensuring safe drinking water .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection and quantification of various analytes. Its reactivity and specificity make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques. This helps in the accurate analysis of complex mixtures in research and industrial settings .

Biological Research

2-(Dibenzylamino)-2-methylpropanenitrile is also employed in biological research for studying enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues in proteins allows researchers to investigate the roles of these residues in enzymatic activity and protein function . This application is vital for understanding biological processes at the molecular level.

Chemical Education

Lastly, this compound is used in chemical education as a teaching tool for demonstrating various chemical reactions and principles. Its versatility and reactivity make it an excellent example for students learning about organic synthesis, catalysis, and analytical techniques . This application helps in training the next generation of chemists and researchers.

Molecules Journal RSC Advances RSC Advances

properties

IUPAC Name

2-(dibenzylamino)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-18(2,15-19)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMOHEGEOSPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibenzylamino)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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